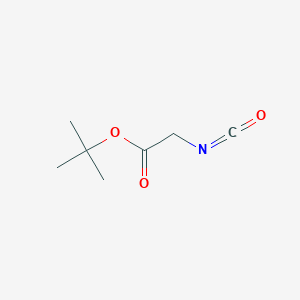

Tert-butyl 2-isocyanatoacetate

Description

The exact mass of the compound Acetic acid, isocyanato-, 1,1-dimethylethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tert-butyl 2-isocyanatoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-isocyanatoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-isocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2,3)11-6(10)4-8-5-9/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGTZLMGEUIJGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603291 | |

| Record name | tert-Butyl N-(oxomethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113238-61-2 | |

| Record name | tert-Butyl N-(oxomethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-isocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tert-butyl 2-isocyanatoacetate synthesis pathway

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-isocyanatoacetate

Executive Summary

Tert-butyl 2-isocyanatoacetate is a valuable bifunctional molecule widely utilized in organic synthesis, particularly in the construction of peptidomimetics, modified amino acids, and various heterocyclic compounds. Its utility stems from the presence of two distinct reactive sites: an isocyanate group, which readily reacts with nucleophiles, and a tert-butyl ester, which serves as a robust, acid-labile protecting group. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the principal synthetic pathways to this key intermediate. We will delve into the mechanistic underpinnings, practical considerations, and detailed experimental protocols for the most effective synthetic strategies, including direct phosgenation of the corresponding amino ester, the Curtius rearrangement, and the oxidation of the precursor isonitrile. A comparative analysis is presented to guide the scientist in selecting the optimal route based on laboratory capabilities, safety infrastructure, and desired scale.

Introduction: The Synthetic Value of α-Isocyanato Esters

α-Isocyanato esters are powerful building blocks in modern synthetic chemistry. The isocyanate moiety (-N=C=O) is a highly electrophilic functional group that undergoes efficient addition reactions with a wide array of nucleophiles, such as alcohols, amines, and water, to form carbamates, ureas, and carbamic acids (which typically decarboxylate to amines), respectively. When this functionality is positioned alpha to an ester group, it provides a direct route to modified amino acid derivatives.

The choice of the ester group is critical for subsequent synthetic transformations. The tert-butyl ester, in particular, offers significant advantages due to its steric bulk, which confers stability against a wide range of nucleophilic and basic conditions. Crucially, it can be selectively cleaved under mild acidic conditions (e.g., with trifluoroacetic acid), liberating the carboxylic acid without disturbing other sensitive functional groups. This orthogonal deprotection strategy makes tert-butyl 2-isocyanatoacetate an ideal reagent for complex, multi-step syntheses in peptide chemistry and drug discovery.

This document will explore the primary methodologies for constructing this valuable reagent, focusing on the causality behind procedural choices to empower researchers with a deep, functional understanding of the chemistry involved.

Core Synthetic Pathways

Several distinct strategies have been developed for the synthesis of α-isocyanato esters. The most prominent and practical routes for tert-butyl 2-isocyanatoacetate are detailed below.

Pathway 1: Phosgenation of Tert-butyl Glycinate Hydrochloride

The most direct and historically significant method for synthesizing isocyanates is the reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent. For α-isocyanato esters, the starting material is the corresponding α-amino acid ester hydrochloride salt.

Causality and Mechanistic Insight: The reaction proceeds by the initial formation of a carbamoyl chloride, which then eliminates hydrogen chloride (HCl) to yield the isocyanate. Using the hydrochloride salt of the amino ester is advantageous as it is typically a stable, crystalline solid that is easier to handle than the free amine. A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

In modern laboratory practice, highly toxic and gaseous phosgene has been largely supplanted by safer, solid, or liquid phosgene equivalents. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that is a safe and convenient substitute, delivering three equivalents of phosgene in situ.[1] The reaction is often performed in a biphasic system (e.g., dichloromethane and saturated aqueous sodium bicarbonate), where the inorganic base neutralizes the generated HCl in the aqueous phase, preventing side reactions such as the addition of HCl to the newly formed isocyanate.[1] This mild and efficient method is often the preferred choice for laboratory-scale synthesis.

Logical Workflow for Phosgenation Synthesis

Caption: Experimental workflow for the synthesis via phosgenation.

Pathway 2: The Curtius Rearrangement

The Curtius rearrangement is a powerful, phosgene-free method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[2][3] This thermal or photochemical rearrangement proceeds with the loss of nitrogen gas, a thermodynamically highly favorable process.[4]

Causality and Mechanistic Insight: The synthesis begins with a suitable carboxylic acid precursor, such as tert-butoxycarbonylformic acid (Boc-formic acid) or a malonic acid mono-ester derivative. The key steps are:

-

Activation of the Carboxylic Acid: The acid is typically converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride.

-

Formation of the Acyl Azide: The activated acid is then reacted with an azide source, commonly sodium azide (NaN₃) or diphenylphosphoryl azide (DPPA).[5]

-

Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene, benzene). It undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen atom as dinitrogen (N₂) is extruded, forming the isocyanate.[3] The migration occurs with full retention of stereochemistry, which is a key advantage of this method.

This pathway avoids the use of highly toxic phosgene derivatives but introduces the need to handle potentially explosive acyl azides. Careful temperature control and adherence to safety protocols are paramount.

Curtius Rearrangement Pathway

Caption: Key transformations in the Curtius rearrangement route.

Pathway 3: Oxidation of Tert-butyl 2-isocyanoacetate

A more contemporary, phosgene-free approach involves the mild oxidation of an isonitrile (isocyanide) to an isocyanate.[6] This method is often high-yielding and proceeds under very mild conditions, making it suitable for sensitive substrates.

Causality and Mechanistic Insight: This is a two-stage process:

-

Synthesis of the Isonitrile: The precursor, tert-butyl 2-isocyanoacetate, must first be synthesized. This is typically achieved through the dehydration of the corresponding N-formyl derivative (tert-butyl N-formylglycinate). Common dehydrating agents include phosphorus oxychloride (POCl₃) in the presence of a base like pyridine.

-

Oxidation to the Isocyanate: The purified isonitrile is then oxidized. A highly effective and mild system for this transformation is dimethyl sulfoxide (DMSO) activated by a small amount of trifluoroacetic anhydride (TFAA).[6][7] The reaction is rapid, often completing in minutes at low temperatures, and the only significant byproduct is dimethyl sulfide, which is volatile and easily removed.[5]

The main challenge of this pathway lies in the synthesis and handling of the isonitrile precursor, which is known for its extremely unpleasant odor.[8] All manipulations must be conducted in a well-ventilated fume hood. However, the mildness and efficiency of the final oxidation step make it an attractive modern alternative.

Detailed Experimental Protocols

Protocol 1: Synthesis via Phosgenation using Triphosgene

(Adapted from Nowick, J.S. et al., Organic Syntheses, 2002)[1]

Materials and Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Tert-butyl glycinate hydrochloride | 167.62 | 5.00 g | 29.8 | Starting material |

| Triphosgene (BTC) | 296.75 | 3.25 g | 11.0 | Phosgene equivalent (1/3 eq.) |

| Dichloromethane (DCM) | - | 120 mL + 3x15 mL | - | Anhydrous grade recommended |

| Saturated aq. Sodium Bicarbonate | - | 120 mL | - | Base for HCl neutralization |

| Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent |

Procedure:

-

Setup: Equip a 500-mL three-necked round-bottomed flask with a mechanical stirrer. Charge the flask with tert-butyl glycinate hydrochloride (5.00 g, 29.8 mmol), dichloromethane (120 mL), and saturated aqueous sodium bicarbonate (120 mL).

-

Reaction: Cool the biphasic mixture to 0°C in an ice bath while stirring vigorously. In a single portion, carefully add triphosgene (3.25 g, 11.0 mmol) to the rapidly stirred mixture.

-

Monitoring: Continue stirring the reaction mixture in the ice bath for 20-30 minutes. The reaction is typically complete when the solid starting material has fully dissolved.

-

Work-up: Pour the reaction mixture into a 500-mL separatory funnel. Collect the organic (bottom) layer.

-

Extraction: Extract the aqueous layer with three 15-mL portions of dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate at reduced pressure using a rotary evaporator (water bath < 30°C) to yield a colorless or pale yellow oil.

-

Purification: The crude product is often of high purity. If necessary, it can be purified by Kugelrohr distillation or short-path vacuum distillation.

Expected Outcome: Yields for this type of reaction are typically high, often in the 95-98% range.[1]

Comparative Analysis of Synthesis Pathways

The choice of synthetic route depends heavily on the available equipment, safety protocols, and scale of the reaction.

| Parameter | Pathway 1: Phosgenation | Pathway 2: Curtius Rearrangement | Pathway 3: Isonitrile Oxidation |

| Starting Material | Amino ester hydrochloride | Carboxylic acid derivative | N-Formyl amino ester |

| Key Reagents | Triphosgene, NaHCO₃ | DPPA or NaN₃, heat | POCl₃, DMSO, TFAA |

| Yield | Excellent (>95%)[1] | Good to Excellent | Good to Excellent[6] |

| Safety Concerns | High: Triphosgene is toxic. | High: Acyl azides are explosive. | Moderate: Isonitriles are malodorous. |

| Scalability | Well-established for lab scale. | Good for lab scale. | Good for lab scale. |

| Simplicity | High (often one-pot). | Moderate (multi-step). | Moderate (multi-step). |

| Byproducts | CO₂, NaCl, H₂O | N₂, Diphenylphosphoryl alcohol | Dimethyl sulfide, Pyridine HCl |

Safety and Handling Considerations

-

Phosgene and Triphosgene: Triphosgene, while safer than gaseous phosgene, must be handled with extreme caution in a certified chemical fume hood. It can release phosgene upon contact with moisture. Personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. Accidental inhalation of phosgene can be fatal.

-

Azides: Acyl azides are energetic compounds and can be explosive, especially upon heating or shock. Always use a blast shield during the rearrangement step. Avoid using metal spatulas or ground-glass joints where friction could initiate detonation.

-

Isonitriles: These compounds possess a powerful and deeply unpleasant odor. All manipulations should be performed in a high-performance fume hood to prevent exposure. Glassware should be decontaminated with an acidic permanganate solution or bleach before being removed from the hood.

Conclusion

The synthesis of tert-butyl 2-isocyanatoacetate can be accomplished through several effective pathways. For laboratory-scale preparations where appropriate safety measures can be strictly enforced, the phosgenation of tert-butyl glycinate hydrochloride using triphosgene stands out as the most direct, efficient, and highest-yielding method.[1] Its one-pot nature and the ease of purification make it a preferred choice for many researchers.

The Curtius rearrangement and isonitrile oxidation routes serve as excellent phosgene-free alternatives. While they involve more synthetic steps, they avoid the specific hazards associated with phosgene and its equivalents, substituting them with the risks of handling azides or malodorous isonitriles, respectively. The choice between these will depend on the chemist's familiarity with the required techniques and the specific constraints of their laboratory environment. Ultimately, a thorough risk assessment should precede the selection and execution of any of these synthetic protocols.

References

-

CN108395383B - Synthesis method of tert-butyl isocyanate. Google Patents.

-

PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 1976, 55, 96.

-

A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 2012, 89, 404-408.

-

A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses Procedure.

-

How to Synthesize tert-Butyl Cyanoacetate Efficiently? Guidechem.

-

SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 2002, 78, 220.

-

Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate. Organic Syntheses Procedure.

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. (2017-09-19).

-

Isocyanate synthesis by substitution. Organic Chemistry Portal.

-

tert-Butyl isocyanide. Enamine.

-

tert-Butyl isocyanoacetate technical, = 95 GC 2769-72-4. Sigma-Aldrich.

-

How To Get Isocyanate? ACS Omega.

-

Hofmann rearrangement. Wikipedia.

-

The Lossen Rearrangement From Free Hydroxamic Acids. SciSpace. (2021-02-26).

-

Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate.

-

Phosgene and Substitutes. Sigma-Aldrich.

-

Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.

-

Lossen Rearrangement. Alfa Chemistry.

-

Hofmann Rearrangement. Chemistry Steps.

-

How To Get Isocyanate? PubMed Central - NIH.

-

Curtius Rearrangement. Chemistry Steps.

-

Curtius rearrangement. Wikipedia.

-

Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement. Research Square.

-

Isocyanate-based multicomponent reactions. RSC Advances. (2024-12-12).

-

tert-Butyl isocyanate. PubChem - NIH.

-

tert-Butyl isocyanide. Wikipedia.

-

22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. (2018-09-21).

-

What Is Lossen Rearrangement? Unacademy.

-

Curtius Rearrangement. Alfa Chemistry.

-

Purification of tertiary butyl alcohol. Google Patents.

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH.

-

General approach to prepare polymers bearing pendant isocyanate groups. Polymers. (2020-07-28).

-

A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Isocyanate synthesis by substitution [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to tert-Butyl Isocyanoacetate (CAS 2769-72-4): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl isocyanoacetate (CAS 2769-72-4) is a versatile and highly reactive organic compound that has emerged as a valuable building block in modern organic synthesis. Its unique structural features, combining an isocyanide functional group with a sterically hindered tert-butyl ester, make it a powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of tert-butyl isocyanoacetate, with a particular focus on its utility in multicomponent reactions (MCRs) for drug discovery and development.

Physicochemical Properties

tert-Butyl isocyanoacetate is a colorless to brown liquid with a characteristically pungent and unpleasant odor. The presence of both a nucleophilic and electrophilic carbon atom in the isocyanide group, coupled with the acidic α-protons, dictates its diverse reactivity.

Table 1: Physicochemical Properties of tert-Butyl Isocyanoacetate

| Property | Value | Source |

| CAS Number | 2769-72-4 | [1][2] |

| Molecular Formula | C₇H₁₁NO₂ | [1][2] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| Boiling Point | 50 °C at 0.1 mmHg | [1] |

| Density | 0.97 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.422 | [1] |

| Storage Temperature | −20°C | [1] |

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group (-(CH₃)₃) and a singlet for the two protons of the methylene group (-CH₂-).

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the methylene carbon, the carbonyl carbon of the ester, and the carbon of the isocyanide group.

IR Spectroscopy: A strong, characteristic absorption band for the isocyanide group (N≡C) is expected in the range of 2150-2100 cm⁻¹. The carbonyl group (C=O) of the ester will also show a strong absorption band around 1740 cm⁻¹.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Synthesis of tert-Butyl Isocyanoacetate

The synthesis of isocyanoacetates generally follows established methods for the preparation of isocyanides. A common and effective approach involves the dehydration of the corresponding N-formyl derivative.

General Synthetic Workflow

Caption: General synthetic route to tert-butyl isocyanoacetate.

Experimental Protocol: Dehydration of N-formyl-glycine tert-butyl ester

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

N-formyl-glycine tert-butyl ester

-

Phosphoryl chloride (POCl₃) or p-toluenesulfonyl chloride (TsCl)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve N-formyl-glycine tert-butyl ester in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the tertiary amine base to the stirred solution.

-

From the dropping funnel, add a solution of the dehydrating agent (e.g., POCl₃) in the anhydrous solvent dropwise, maintaining the temperature at 0 °C. The choice of dehydrating agent is critical; phosgene and its derivatives are also effective but require specialized handling due to extreme toxicity.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of an ice-cold aqueous sodium carbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure tert-butyl isocyanoacetate.

Reactivity and Synthetic Applications

The synthetic utility of tert-butyl isocyanoacetate stems from the unique reactivity of the isocyanide functional group. It can act as a nucleophile at the carbon atom and is also susceptible to cycloaddition reactions. Its most prominent applications are in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step.

The Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[3] This reaction is highly atom-economical and has broad substrate scope.

Caption: Schematic of the Passerini three-component reaction.

Causality in Experimental Choices: The Passerini reaction is typically conducted in aprotic solvents at high concentrations to favor the concerted, non-ionic pathway.[3] The choice of tert-butyl isocyanoacetate can influence the reaction rate and yield, with its steric bulk potentially hindering the reaction with highly substituted carbonyl compounds.

Experimental Protocol: Passerini Reaction

Materials:

-

Carboxylic acid (1.0 mmol)

-

Aldehyde (1.0 mmol)

-

tert-Butyl isocyanoacetate (1.0 mmol)

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF) (2 mL)

Procedure:

-

To a clean, dry vial equipped with a magnetic stir bar, add the carboxylic acid and the aldehyde.

-

Dissolve the solids in the anhydrous aprotic solvent.

-

Add tert-butyl isocyanoacetate to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired α-acyloxy amide.[4]

The Ugi Reaction

The Ugi reaction is a four-component reaction between a carboxylic acid, a primary amine, a carbonyl compound, and an isocyanide, which yields a bis-amide.[5] This reaction is one of the most powerful tools for generating molecular diversity in combinatorial chemistry and drug discovery.

Caption: Schematic of the Ugi four-component reaction.

Field-Proven Insight: The Ugi reaction is favored in polar, protic solvents like methanol or trifluoroethanol, which facilitate the initial formation of the imine intermediate.[5] The use of tert-butyl isocyanide in Ugi reactions has been instrumental in the synthesis of a wide array of peptidomimetics and heterocyclic scaffolds with potential therapeutic applications.[6]

Experimental Protocol: Ugi Reaction

Materials:

-

Carboxylic acid (1.0 equiv)

-

Primary amine (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

tert-Butyl isocyanoacetate (1.0 equiv)

-

Methanol or 2,2,2-trifluoroethanol

Procedure:

-

In a suitable reaction vessel, dissolve the carboxylic acid, primary amine, and aldehyde in the chosen solvent.

-

Stir the mixture at room temperature for a short period to allow for the formation of the imine intermediate.

-

Add tert-butyl isocyanoacetate to the reaction mixture.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude product can then be purified by recrystallization or column chromatography.

Applications in Drug Discovery

The efficiency and diversity-generating power of multicomponent reactions involving tert-butyl isocyanoacetate make it a highly attractive reagent in drug discovery. It enables the rapid synthesis of large libraries of complex molecules for high-throughput screening. For instance, the Passerini and Ugi reactions have been employed to synthesize libraries of potential cytotoxic/anticancer agents, HCV NS3 protease inhibitors, and other biologically active compounds.[5] The tert-butyl group can also serve as a convertible isonitrile, allowing for post-reaction modifications to further increase molecular diversity.[7]

Safety and Handling

tert-Butyl isocyanoacetate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard Information for tert-Butyl Isocyanoacetate

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H332: Harmful if inhaled. | P270: Do not eat, drink or smoke when using this product. |

| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P271: Use only outdoors or in a well-ventilated area. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. It should be stored at -20°C for long-term stability.[1]

Conclusion

tert-Butyl isocyanoacetate is a powerful and versatile reagent in modern organic synthesis. Its unique reactivity, particularly in multicomponent reactions, provides an efficient pathway to complex molecular structures that are of significant interest to the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and development. This guide serves as a foundational resource for scientists and researchers looking to harness the synthetic potential of this valuable compound.

References

- Hunan Gofar Fine Chemical Tech Co ltd.

-

Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application | Chemical Reviews. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-Butyl Isocyanate in Modern Pharmaceutical Synthesis. [Link]

-

Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - MDPI. [Link]

-

tert-Butyl isocyanoacetate | Krackeler Scientific, Inc. [Link]

-

Cyanoacetic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

-

Polyurethane Microcapsules Based on Microfluidic Technology for Enhanced Oil Recovery | Energy & Fuels - ACS Publications. [Link]

-

Tert-Butyl isocyanide | C5H9N | CID 23577 - PubChem. [Link]

-

Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry | Chemical Reviews - ACS Publications. [Link]

-

Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. [Link]

-

Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics - Beilstein Journals. [Link]

-

tert-Butyl isocyanate | C5H9NO | CID 62412 - PubChem - NIH. [Link]

-

ISOCYANIDE SYNTHESIS - DTIC. [Link]

-

Application of Isocyanide-Based Multicomponent Reactions - Encyclopedia.pub. [Link]

-

Ugi Multicomponent Reaction - Organic Syntheses Procedure. [Link]

-

Passerini reaction.docx(54.3 KB). [Link]

-

FT-IR spectrum of tert-butyl... | Download Scientific Diagram - ResearchGate. [Link]

-

Industrial synthesis method of tert-butyl isocyanate - Eureka | Patsnap. [Link]

-

Carboxylic acid derivatives - MassBank. [Link]

-

tert-Butyl isocyanide - Wikipedia. [Link]

-

tert-Butyl isocyanate - High purity | EN - Georganics. [Link]

-

tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem. [Link]

Sources

- 1. tert-Butyl isocyanoacetate technical, = 95 GC 2769-72-4 [sigmaaldrich.com]

- 2. tert-Butyl 2-Isocyanoacetate | 2769-72-4 | TCI AMERICA [tcichemicals.com]

- 3. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Towards molecular diversity: dealkylation of tert-butyl amine in Ugi-type multicomponent reaction product establishes tert-butyl isocyanide as a useful convertible isonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling of tert-Butyl 2-Isocyanatoacetate

Abstract

Tert-butyl 2-isocyanatoacetate is a valuable reagent in modern organic synthesis, particularly within pharmaceutical and materials science research. Its bifunctional nature, possessing both a reactive isocyanate group and a sterically hindered ester, makes it a versatile building block. However, its utility is matched by significant handling hazards, including high toxicity, reactivity towards moisture, and combustibility. This guide provides an in-depth analysis of the chemical properties, hazards, and requisite safety protocols for tert-butyl 2-isocyanatoacetate. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights to ensure its safe and effective use in a laboratory setting.

Introduction: A Profile of a Versatile Reagent

Tert-butyl 2-isocyanatoacetate is an organic compound featuring an isocyanate functional group (-N=C=O) and a tert-butyl ester. This unique combination allows for its participation in a wide array of chemical transformations, most notably in the synthesis of peptides, peptide mimetics, and other biologically active molecules.[1] The isocyanate group serves as a highly reactive electrophile, readily forming urea, urethane, and amide linkages, while the tert-butyl ester provides a protecting group that can be selectively removed under acidic conditions.

Despite its synthetic advantages, the isocyanate moiety imparts a hazardous reactivity profile that demands rigorous handling procedures. Isocyanates as a class are known respiratory sensitizers and are acutely toxic. This guide aims to bridge the gap between synthetic utility and safe laboratory practice by detailing the causality behind experimental choices and outlining self-validating safety protocols.

Foundational Chemical & Physical Properties

A thorough understanding of a reagent's physical properties is the bedrock of safe handling. These characteristics dictate storage conditions, appropriate handling environments, and potential physical hazards.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁NO₂ | TCI[2] |

| Molecular Weight | 141.17 g/mol | TCI[2], Sigma-Aldrich[3] |

| Appearance | Colorless to brown clear liquid | TCI[2] |

| Boiling Point | 95 °C at 20 mmHg; 50 °C at 0.1 mmHg | TCI[2], Sigma-Aldrich[3] |

| Density | 0.97 g/mL at 20 °C | TCI[2], Sigma-Aldrich[3] |

| Flash Point | 82 °C (179.6 °F) - Closed Cup | TCI[2], Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.422 | Sigma-Aldrich[3] |

| Storage Temperature | Frozen (-20°C) | TCI[2], Sigma-Aldrich[3] |

Table 1: Key physical and chemical properties of tert-butyl 2-isocyanatoacetate.

Hazard Identification and Risk Assessment

Tert-butyl 2-isocyanatoacetate is classified as a hazardous substance and requires careful risk assessment before any experimental work begins. The primary hazards are acute toxicity, severe irritation, and chemical reactivity.

GHS Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[2]

-

H227: Combustible liquid.[2]

-

May cause an asthma-like allergy or severe skin and eye irritation.[4]

Key Risks:

-

Acute Toxicity: The compound is toxic via all major routes of exposure: inhalation, ingestion, and skin absorption.[2][5] Vapors are heavier than air and can accumulate in low-lying areas.[5][6]

-

Respiratory Sensitization: Like many isocyanates, exposure can lead to an asthma-like allergy.[4] Subsequent exposure, even at very low levels, can trigger a severe asthmatic attack with symptoms including wheezing, coughing, and shortness of breath.[4]

-

Corrosivity: The compound can cause severe irritation and chemical burns to the skin and eyes, with a risk of permanent eye damage.[4][7]

-

Reactivity: It reacts exothermically, and sometimes violently, with a wide range of compounds, including water, alcohols, amines, and strong bases.[4][5] These reactions can generate heat, pressure, and toxic gases.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) must be applied to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

4.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of tert-butyl 2-isocyanatoacetate, including weighing, transferring, and reaction setup, must be performed inside a certified and properly functioning chemical fume hood.[7]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[2]

-

Inert Atmosphere: Due to its high moisture sensitivity, reactions involving this reagent should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2][7] This not only protects the reagent from degradation but also prevents uncontrolled reactions with atmospheric moisture.

-

Grounded Equipment: To prevent ignition of the combustible liquid from static discharge, all metal containers and transfer equipment must be properly grounded and bonded.[7][8]

4.2. Personal Protective Equipment (PPE): The Last Barrier Selecting the correct PPE is not merely a suggestion but a critical requirement.

| PPE Category | Specification | Rationale and Causality |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination. Consult glove manufacturer data for breakthrough times. | Prevents skin contact, which can cause chemical burns and toxic absorption.[4] |

| Eye Protection | Indirect-vent, impact- and splash-resistant chemical safety goggles are mandatory.[4] A full-face shield must be worn over the goggles when handling larger quantities (>25 mL) or during procedures with a high splash risk. | Protects against severe eye irritation and permanent damage from splashes.[7] |

| Skin and Body | A flame-resistant laboratory coat must be worn and kept fully fastened. Full-length trousers and closed-toe shoes are required. | Provides a barrier against accidental skin contact and protects from fire hazards. |

| Respiratory | For situations where fume hood use is not possible or in case of a spill, a full-face respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK) is necessary.[3] | Protects against inhalation of toxic vapors and prevents respiratory sensitization.[2] |

Table 2: Mandatory PPE for handling tert-butyl 2-isocyanatoacetate.

Safe Handling, Storage, and In-Lab Procedures

5.1. Storage The integrity of the reagent and the safety of the laboratory depend on correct storage.

-

Atmosphere: Store under an inert gas atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[2][7]

-

Container: Keep the container tightly closed and stored in a dry, cool, and well-ventilated area designated for flammable and toxic materials.[2][7][9]

-

Incompatibilities: Segregate from water, alcohols, amines, strong acids, strong bases, and oxidizing agents.[4][7]

5.2. Handling and Dispensing

-

Inert Technique: Use syringe and cannula techniques under a positive pressure of inert gas to transfer the liquid. This prevents exposure to both air and moisture.

-

Avoid Inhalation: Do not breathe mist or vapors.[2] All operations must be conducted in a fume hood.

-

Hygiene: Do not eat, drink, or smoke in the work area.[2][4] Wash hands thoroughly after handling, even if gloves were worn.[2][4]

Reactivity Profile: Understanding the "Why"

The high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O) governs the reactivity of tert-butyl 2-isocyanatoacetate. It readily reacts with nucleophiles. Understanding these reactions is key to preventing accidents.

-

With Water/Moisture: Reacts to form an unstable carbamic acid, which rapidly decomposes to generate tert-butyl glycinate and carbon dioxide (CO₂) gas.[5] This reaction is exothermic and the gas evolution can cause a dangerous pressure buildup in a sealed container. This is why an inert, dry atmosphere is crucial.

-

With Alcohols (R'-OH): Reacts exothermically to form stable urethane (carbamate) linkages. Base-catalyzed reactions with alcohols can be explosively violent if not performed in an inert solvent.[5][6]

-

With Amines (R'-NH₂): Reacts vigorously to form urea derivatives.

-

Polymerization: Can undergo self-polymerization in the presence of acids or bases.[5]

Caption: Hazardous reactions of tert-butyl 2-isocyanatoacetate.

Spill, Emergency, and Disposal Procedures

7.1. Spill Response

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[4]

-

Isolate and Ventilate: Remove all ignition sources.[4] Ensure the area is well-ventilated (fume hood).

-

Containment: For a small spill, cover with an inert, non-combustible absorbent material like activated charcoal adsorbent, sand, or diatomaceous earth.[4] DO NOT USE WATER or combustible materials like paper towels or sawdust. [4]

-

Neutralization: Once absorbed, collect the material using non-sparking tools into a designated, labeled waste container.[4][8] Do not seal the container tightly, as CO₂ may be generated.[10] The spill area should then be decontaminated with a solution of aqueous ammonia.

-

Large Spills: For large spills, evacuate the lab, close the doors, and contact your institution's emergency response team immediately.

7.2. First Aid and Exposure

-

Inhalation: Immediately move the affected person to fresh air.[2] Call a poison center or doctor.[2]

-

Skin Contact: Immediately take off all contaminated clothing.[7] Wash the affected skin area with plenty of water.[2] Call a poison center or doctor if you feel unwell.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[7]

-

Ingestion: Rinse mouth.[2] Immediately call a poison center or doctor.[2] Do NOT induce vomiting.[7]

7.3. Waste Disposal

-

All waste containing tert-butyl 2-isocyanatoacetate or its reaction byproducts must be treated as hazardous waste.[4]

-

Place waste in a clearly labeled, appropriate container for chemical waste.

-

Dispose of contents/container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][4][7]

Experimental Workflow: Safety in Practice

This section outlines a typical laboratory workflow for using tert-butyl 2-isocyanatoacetate, highlighting the critical safety control points.

Caption: A safe experimental workflow for using isocyanates.

Step-by-Step Protocol with Integrated Safety:

-

Preparation: Before entering the lab, conduct a full risk assessment. Ensure all required PPE is available and in good condition. Verify the fume hood is operational.

-

Setup: Assemble oven-dried glassware under a positive pressure of nitrogen or argon. The reaction solvent must be anhydrous.

-

Addition of Reagent: Cool the reaction mixture to the desired temperature (often 0°C to control the exotherm). Using a dry, inert-gas-flushed syringe, draw up the required volume of tert-butyl 2-isocyanatoacetate. Add it slowly, dropwise, to the reaction mixture with vigorous stirring. Causality: Slow addition prevents a dangerous temperature spike from the exothermic reaction.

-

Reaction: Maintain the inert atmosphere and temperature for the duration of the reaction. Monitor for any unexpected changes.

-

Quenching: This is a critical safety step to neutralize any unreacted isocyanate. Cool the reaction vessel in an ice bath. Slowly add a quenching agent, such as isopropanol or a dilute solution of aqueous ammonia. Causality: A nucleophilic solvent like isopropanol will safely react with any excess isocyanate, converting it to a stable urethane. The process must be slow and controlled to manage the heat generated.

-

Work-up: Once quenching is complete, the reaction can be safely exposed to air for standard work-up procedures (e.g., extraction, chromatography). All aqueous and solid waste from this process must be collected as hazardous waste.

-

Disposal: Dispose of all contaminated materials, including gloves, syringes, and waste solvents, in designated hazardous waste containers.

Conclusion

Tert-butyl 2-isocyanatoacetate is a potent tool for chemical synthesis, but its inherent hazards necessitate a culture of safety and vigilance. By understanding its chemical properties, adhering to strict engineering and PPE controls, and following validated handling and emergency procedures, researchers can mitigate the risks effectively. The causality-driven protocols outlined in this guide are designed to empower scientists to use this versatile reagent with confidence and, most importantly, with safety.

References

-

New Jersey Department of Health. (2000, July). Hazard Summary: tert-BUTYL ISOCYANATE. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: n-Butyl isocyanatoacetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl isocyanate. In PubChem. Retrieved from [Link]

-

NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]

- Santoro, S., Poulsen, T. B., & Jørgensen, K. A. (2007). Supporting Information for: Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides – Synthesis of Optically Active Ketimines. Royal Society of Chemistry.

- Shaabani, A., Soleimani, E., & Mofakham, H. (2008). Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. Chemical Reviews, 108(1), 203-247.

-

European Chemicals Agency (ECHA). (n.d.). Butyl isocyanate - Registration Dossier. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

- Google Patents. (n.d.). CN108395383B - Synthesis method of tert-butyl isocyanate.

- Stepovik, L. P., et al. (2015). Reactions of hydroxyl-containing compounds with tert-butyl hydroperoxide in the presence of chromium tetra-tert-butoxide. Russian Journal of General Chemistry, 85(11), 2547-2555.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tert-Butyl 2-Isocyanoacetate | 2769-72-4 | TCI AMERICA [tcichemicals.com]

- 3. tert-Butyl isocyanoacetate technical, = 95 GC 2769-72-4 [sigmaaldrich.com]

- 4. nj.gov [nj.gov]

- 5. TERT-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. images.nicindustries.com [images.nicindustries.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. echa.europa.eu [echa.europa.eu]

Safeguarding a Critical Reagent: A Technical Guide to the Stability and Storage of Tert-butyl 2-isocyanatoacetate

Introduction: The Role of Tert-butyl 2-isocyanatoacetate in Modern Drug Discovery

Tert-butyl 2-isocyanatoacetate is a bifunctional building block of significant interest to researchers, scientists, and drug development professionals. Its unique structure, possessing both a reactive isocyanate and a sterically hindered tert-butyl ester, makes it a valuable reagent in the synthesis of a wide array of complex molecules, including peptides, peptidomimetics, and other biologically active compounds. The isocyanate moiety serves as a versatile handle for the introduction of a carboxymethyl group via urea or carbamate linkages, while the tert-butyl ester provides a stable protecting group that can be selectively removed under acidic conditions.

However, the very features that make this reagent so useful also contribute to its inherent instability. The high reactivity of the isocyanate group, in particular, necessitates a thorough understanding of its stability profile to ensure the integrity of starting materials, the reproducibility of synthetic protocols, and the quality of the resulting products. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for tert-butyl 2-isocyanatoacetate, grounded in the principles of organic chemistry and supported by best practices in laboratory management.

Chemical Stability Profile: Understanding the Degradation Pathways

The stability of tert-butyl 2-isocyanatoacetate is primarily dictated by the reactivity of its two functional groups: the isocyanate and the tert-butyl ester. Degradation can occur through several pathways, with moisture and temperature being the most critical contributing factors.

Hydrolytic Instability of the Isocyanate Group

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. Water is a ubiquitous nucleophile that poses the most significant threat to the stability of tert-butyl 2-isocyanatoacetate. The reaction proceeds through a two-step mechanism:

-

Formation of a Carbamic Acid Intermediate: The isocyanate group reacts with water to form an unstable carbamic acid derivative.

-

Decarboxylation: The carbamic acid rapidly decomposes to yield tert-butyl glycinate and carbon dioxide gas.

This degradation pathway not only consumes the active reagent but also introduces a primary amine into the reaction mixture. This amine can further react with the remaining isocyanate to form urea byproducts, complicating purification and potentially leading to undesired side reactions.

Caption: Hydrolysis of the isocyanate moiety.

Acid-Catalyzed Hydrolysis of the Tert-butyl Ester

The tert-butyl ester group is generally stable to basic and weakly acidic conditions. However, under strong acidic conditions, it can undergo hydrolysis. This reaction is facilitated by the formation of a stable tertiary carbocation intermediate. While this pathway is less of a concern during storage, it is a critical consideration in reaction design where acidic conditions are employed.

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Thermal Decomposition

Elevated temperatures can promote the degradation of tert-butyl 2-isocyanatoacetate. While specific decomposition pathways for this molecule are not extensively documented in the literature, thermal stress can lead to the cleavage of the ester and decarboxylation, as well as potential polymerization of the isocyanate group. Hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen cyanide[1].

Polymerization

Isocyanates have a propensity to polymerize, especially in the presence of catalysts or upon exposure to heat and light. The dimerization to form a uretidinedione or trimerization to form an isocyanurate are common pathways. Furthermore, the amine product from hydrolysis can catalyze the polymerization or react with the isocyanate to form polyureas.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term stability and purity of tert-butyl 2-isocyanatoacetate, the following storage and handling protocols are essential. These recommendations are based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (Frozen) | Minimizes the rate of all degradation reactions, including hydrolysis, thermal decomposition, and polymerization. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Excludes atmospheric moisture, which is the primary driver of isocyanate hydrolysis. |

| Container | Tightly Sealed, Amber Glass Bottle | Prevents moisture ingress and protects the compound from light, which can catalyze degradation. |

| Handling | Work in a Dry, Well-Ventilated Area | Minimizes exposure to atmospheric moisture and ensures safe handling of a potentially hazardous substance. |

| Dispensing | Use Dry Syringes/Needles | Prevents the introduction of moisture into the storage container. |

Table 1: Summary of Recommended Storage and Handling Conditions

Experimental Workflow for Stability Assessment

A robust stability testing protocol is crucial for determining the shelf-life of tert-butyl 2-isocyanatoacetate and for quality control purposes. The following workflow outlines a self-validating system for assessing the stability of this reagent.

Caption: Experimental workflow for stability assessment.

Step-by-Step Methodologies

1. Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Rationale: GC-FID is a reliable method for quantifying the purity of volatile compounds like tert-butyl 2-isocyanatoacetate.

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector.

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Sample Preparation:

-

Under an inert atmosphere, accurately weigh a sample of tert-butyl 2-isocyanatoacetate.

-

Dissolve in a dry, inert solvent (e.g., anhydrous acetonitrile or dichloromethane) to a known concentration.

-

Prepare a series of calibration standards of a certified reference material.

-

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Data Analysis: Determine the purity by comparing the peak area of the analyte to the calibration curve.

2. Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS allows for the separation and identification of volatile degradation products.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation: As described for GC-FID.

-

Analysis: Analyze the samples using similar GC conditions as the purity assay. Identify degradation products by comparing their mass spectra to a library (e.g., NIST).

3. Analysis of Non-Volatile Degradants by High-Performance Liquid Chromatography (HPLC) with UV and/or MS Detection (after derivatization)

-

Rationale: For non-volatile degradation products, such as urea oligomers, HPLC is the method of choice. The isocyanate and any primary amine degradants can be derivatized to form stable, UV-active compounds.

-

Derivatization Agent: Di-n-butylamine (DBA) is a common derivatizing agent for isocyanates.

-

Protocol:

-

React the sample with an excess of DBA in a suitable solvent.

-

Quench the reaction and dilute to a known volume.

-

Analyze by reverse-phase HPLC with UV or MS detection.

-

-

Data Analysis: Monitor for the appearance of new peaks corresponding to derivatized degradation products.

Conclusion: Ensuring the Integrity of a Key Synthetic Tool

The chemical stability of tert-butyl 2-isocyanatoacetate is a critical parameter that directly impacts its utility in research and development. By understanding the primary degradation pathways—hydrolysis of the isocyanate, acid-catalyzed cleavage of the tert-butyl ester, and potential thermal decomposition and polymerization—researchers can implement effective storage and handling strategies to preserve the integrity of this valuable reagent. Adherence to storage at -20°C under an inert atmosphere is paramount. Furthermore, the implementation of a robust analytical monitoring program, utilizing techniques such as GC-FID, GC-MS, and HPLC, will ensure the quality and consistency of tert-butyl 2-isocyanatoacetate, thereby contributing to the reliability and success of synthetic endeavors in drug discovery and beyond.

References

-

New Jersey Department of Health. (2000). Hazard Substance Fact Sheet: tert-BUTYL ISOCYANATE. [Link][2]

Sources

Theoretical studies on tert-butyl 2-isocyanatoacetate

An In-Depth Technical Guide to the Theoretical Studies of tert-Butyl 2-Isocyanatoacetate

This guide provides a comprehensive theoretical exploration of tert-butyl 2-isocyanatoacetate, a molecule of interest in organic synthesis and drug development. In the absence of direct experimental and computational studies on this specific molecule, this document leverages established theoretical principles and findings from analogous compounds to predict its structural, electronic, reactive, and spectroscopic properties. This approach offers valuable insights for researchers and professionals in the field, guiding future experimental and computational work.

Introduction to tert-Butyl 2-Isocyanatoacetate

tert-Butyl 2-isocyanatoacetate is a bifunctional organic molecule incorporating a reactive isocyanate group and a sterically demanding tert-butyl ester. The interplay between these two functionalities dictates its chemical behavior and potential applications. The isocyanate group is a versatile precursor for the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles, while the tert-butyl ester serves as a bulky protecting group that can influence the molecule's conformation and reactivity. Understanding the fundamental properties of this molecule at a theoretical level is crucial for its effective utilization in the design and synthesis of novel chemical entities.

This guide will delve into the theoretical underpinnings of tert-butyl 2-isocyanatoacetate's behavior, employing principles from computational chemistry to elucidate its key characteristics.

Molecular Structure and Conformational Landscape

The three-dimensional structure of tert-butyl 2-isocyanatoacetate is governed by the rotational barriers around its single bonds. A thorough conformational analysis is essential to identify the low-energy conformers that will be predominantly populated at room temperature and thus dictate the molecule's reactivity.

Key Rotatable Bonds and Predicted Stable Conformations

The primary rotatable bonds in tert-butyl 2-isocyanatoacetate are the C-C bond connecting the isocyanate and ester groups, and the C-O bond of the ester.

-

Isocyanate Group Conformation: The isocyanate (-N=C=O) group is generally linear.

-

Ester Group Conformation: Computational studies on simple esters, such as methyl acetate, have shown a preference for a planar cis conformation around the C-O single bond of the ester moiety.[1] A similar preference is expected for the acetate portion of tert-butyl 2-isocyanatoacetate.

-

tert-Butyl Group Orientation: A significant aspect of the conformational landscape is the orientation of the bulky tert-butyl group. A study on tert-butyl acetate using a combination of microwave spectroscopy and quantum chemical calculations revealed that the most stable conformer possesses C-s symmetry.[2]

By combining these insights, the most probable low-energy conformation of tert-butyl 2-isocyanatoacetate is predicted to have a planar ester group in a cis arrangement, with the bulky tert-butyl group oriented to minimize steric hindrance.

Computational Protocol for Conformational Analysis:

A robust computational approach to identify the stable conformers of tert-butyl 2-isocyanatoacetate would involve the following steps:

-

Initial Structure Generation: Generate a starting 3D structure of the molecule.

-

Conformational Search: Perform a systematic or stochastic conformational search by rotating the key single bonds to explore the potential energy surface.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies.

-

Energy Ranking: Rank the conformers based on their relative energies to determine the most stable structures.

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of tert-Butyl 2-Isocyanatoacetate (Based on Analogy)

| Parameter | Predicted Value | Basis of Prediction |

| N=C=O angle | ~180° | General knowledge of isocyanate geometry |

| O=C-O angle (ester) | ~125° | DFT calculations on methyl acetate[3] |

| C-O-C angle (ester) | ~115° | DFT calculations on methyl acetate[3] |

| C-N bond length | ~1.35 Å | |

| N=C bond length | ~1.20 Å | |

| C=O (isocyanate) bond length | ~1.17 Å | |

| C=O (ester) bond length | ~1.21 Å | DFT calculations on methyl acetate[3] |

Diagram 1: Predicted Low-Energy Conformation of tert-Butyl 2-Isocyanatoacetate

Caption: Predicted lowest energy conformer of tert-butyl 2-isocyanatoacetate.

Electronic Properties and Reactivity

The electronic structure of tert-butyl 2-isocyanatoacetate is key to understanding its reactivity. The isocyanate group is highly electrophilic, while the ester group is comparatively less reactive.

Frontier Molecular Orbitals (FMOs)

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is likely to be localized on the oxygen atoms of the ester group and potentially the nitrogen atom of the isocyanate group, indicating these as sites for electrophilic attack.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be centered on the central carbon atom of the isocyanate group (-N=C =O), making it the primary site for nucleophilic attack. This is a characteristic feature of isocyanates and drives their reactivity.[4]

Molecular Electrostatic Potential (MEP)

An MEP map would visually represent the charge distribution. It is predicted that the MEP would show a region of high positive potential (blue) around the central carbon of the isocyanate group, confirming its electrophilic nature. Regions of negative potential (red) would be located around the oxygen atoms of both the isocyanate and ester functionalities, indicating their nucleophilic character.

Caption: Generalized mechanism for nucleophilic addition to the isocyanate group.

Cycloaddition Reactions

Isocyanates can participate in cycloaddition reactions, such as [2+2] cycloadditions with alkenes to form β-lactams. D[5]FT studies have been instrumental in elucidating the mechanisms of these reactions, which can be either concerted or stepwise depending on the reactants and solvent polarity. F[6][7][8]or tert-butyl 2-isocyanatoacetate, cycloaddition reactions would offer a pathway to more complex heterocyclic structures.

Protocol for Studying Reaction Mechanisms:

-

Reactant and Product Optimization: Optimize the geometries of the reactants, products, and any expected intermediates.

-

Transition State Search: Locate the transition state structure connecting the reactants and products (or intermediates). Common methods include synchronous transit-guided quasi-Newton (STQN) or dimer methods.

-

Frequency Calculation: Perform frequency calculations on all stationary points. A transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation from the transition state forward and backward in the reaction coordinate can confirm that it connects the desired reactants and products.

-

Energy Profile: Construct a reaction energy profile by plotting the relative energies of the reactants, transition state(s), intermediates, and products.

Predicted Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of tert-butyl 2-isocyanatoacetate.

Vibrational Spectroscopy (IR and Raman)

The infrared (IR) spectrum is expected to be dominated by strong absorption bands characteristic of the isocyanate and ester functional groups.

-

Isocyanate Stretch: A very strong and sharp absorption band is predicted in the region of 2250-2280 cm⁻¹ due to the asymmetric stretching of the -N=C=O group.

-

Ester Carbonyl Stretch: A strong absorption band is expected around 1740-1760 cm⁻¹ corresponding to the C=O stretching of the tert-butyl ester. *[3] C-O Stretches: Medium to strong bands for the C-O stretching of the ester group are anticipated in the 1100-1300 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for tert-Butyl 2-Isocyanatoacetate

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |

| Ester (C=O) | Stretch | 1740 - 1760 | Strong |

| Ester (C-O) | Stretch | 1100 - 1300 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide valuable structural information.

-

¹H NMR:

-

A singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.5 ppm.

-

A singlet for the two protons of the methylene group adjacent to the isocyanate and ester groups is predicted to be in the range of 4.0-4.5 ppm.

-

-

¹³C NMR:

-

The quaternary carbon of the tert-butyl group should appear around 80-85 ppm.

-

The methyl carbons of the tert-butyl group are expected around 28 ppm.

-

The methylene carbon will likely resonate in the 45-50 ppm region.

-

The ester carbonyl carbon is predicted to be in the 165-170 ppm range.

-

The isocyanate carbon should appear around 120-125 ppm.

-

Conclusion and Future Directions

This technical guide has provided a detailed theoretical overview of tert-butyl 2-isocyanatoacetate, drawing upon established computational principles and data from analogous molecules. The predictions regarding its structure, electronic properties, reactivity, and spectroscopic signatures offer a solid foundation for researchers working with this compound.

Future work should focus on dedicated computational studies of tert-butyl 2-isocyanatoacetate to validate and refine the predictions made in this guide. Such studies would provide more precise quantitative data on conformational energies, reaction barriers, and spectroscopic parameters. Experimental validation of these theoretical findings will be crucial for the continued development and application of this versatile chemical building block.

References

- Conformational Analysis of tert-Butyl Acetate using a Combination of Microwave Spectroscopy and Quantum Chemical Calculations. (n.d.).

- Perczel, A., Farkas, Ö., & Csizmadia, I. G. (2004). Conformational Analysis and Derivation of Molecular Mechanics Parameters for Esters and Thioesters. The Journal of Physical Chemistry A, 108(19), 4136–4145.

- Mechanism of nucleophilic addition between isocyanate and thiol... (n.d.).

- Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). The Journal of Organic Chemistry, 86(2), 1645–1652.

- Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. (2023). Antioxidants, 12(5), 1013.

- Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects. (2022). Molecules, 27(23), 8295.

- Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. (2015). The Journal of Organic Chemistry, 81(1), 136–145.

- Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. (2024). Polymers, 16(5), 652.

- Properties of Esters. (2023).

- Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. (n.d.).

- A DFT study on the mechanisms for the cycloaddition reactions between 1-aza-2-azoniaallene cations and acetylenes. (2012). Journal of Molecular Modeling, 18(11), 4887–4898.

- DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes. (2016). Organic & Biomolecular Chemistry, 14(3), 963–972.

- Nucleophilic Isocyanation. (2020). The Journal of Organic Chemistry, 85(7), 4646–4657.

- ChemScene: Building blocks | Bioactive small molecules. (n.d.).

- Conformational energy analysis Objective. (n.d.).

- Theoretical studies on cycloaddition reactions. (2014). Chemistry Central Journal, 8(Suppl 1), P3.

- TERT-BUTYL ACETATE. (n.d.).

- Reaction pathways of the [2 + 2] cycloaddition between formaldehyde with ketene and isocyanic acid: A theoretical investigation. (2014). Journal of Molecular Structure: THEOCHEM, 1069, 133–139.

- From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. (2024). ChemRxiv.

- Theoretical Calculations in Reaction Mechanism Studies. (n.d.).

- Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. (2023). The Journal of Organic Chemistry, 88(19), 13655–13665.

- An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch by. (2023). Journal of Scientific Research, 67(4), 312–323.

- Isocyanide based [4+1] cycloaddition reactions: an indispensable tool in multi-component reactions (MCRs). (2016).

- Reaction mechanism of apocarotenoid oxygenase (ACO): a DFT study. (2008). The Journal of Physical Chemistry B, 112(49), 15811–15821.

- Computational Study of Catalytic Urethane Form

- MET 2026 Syllabus (OUT): Check Topics of Physics, Chemistry, Mathematics, Biology and English. (n.d.).

- DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. (2022). Sains Malaysiana, 51(7), 2097–2118.

- Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (2024). Pharmaceuticals, 17(2), 249.

- Isocyanoacetate Derivatives: Synthesis, Reactivity, and Application. (2015). Chemical Reviews, 115(11), 5049–5109.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchtrends.net [researchtrends.net]

- 8. DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

The Strategic Incorporation of Tert-butyl 2-Isocyanatoacetate in Modern Peptide Synthesis: A Guide to N-Terminal Ureido-Modification

Introduction: Expanding the Peptidomimetic Toolkit

In the landscape of drug discovery and chemical biology, the modification of peptides to enhance their therapeutic properties is a cornerstone of innovative research. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer advantages such as increased stability against enzymatic degradation, improved bioavailability, and enhanced receptor affinity.[1] The introduction of a urea bond into a peptide backbone is a particularly effective strategy for creating such mimics. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of tert-butyl 2-isocyanatoacetate as a versatile building block for the N-terminal modification of peptides, leading to the synthesis of novel ureido-peptides.

The isocyanate group is highly reactive towards nucleophiles, particularly the primary amine at the N-terminus of a peptide. This reactivity allows for a clean and efficient "capping" reaction, introducing a ureido-acetic acid moiety. The tert-butyl ester of this reagent provides a convenient protecting group that can be removed under acidic conditions, orthogonal to many standard solid-phase peptide synthesis (SPPS) protecting group strategies. This guide will delve into the mechanistic underpinnings of this modification, provide detailed protocols for its implementation in a laboratory setting, and discuss the critical considerations for successful synthesis and purification.

Core Principles and Mechanistic Rationale

The fundamental reaction involves the nucleophilic attack of the deprotected N-terminal α-amino group of a resin-bound peptide onto the electrophilic carbonyl carbon of the isocyanate group in tert-butyl 2-isocyanatoacetate. This addition reaction forms a stable urea linkage.

The choice of tert-butyl 2-isocyanatoacetate is strategic for several reasons:

-

Specificity: The high reactivity of the isocyanate ensures a rapid and selective reaction with the N-terminal amine, minimizing side reactions with other nucleophilic side chains under controlled conditions.

-

Orthogonal Protection: The tert-butyl ester is stable to the basic conditions used for Fmoc deprotection during standard SPPS, allowing for the modification to be performed on the fully assembled peptide while it is still on the solid support.[2]

-

Functionality: The introduction of the ureido-acetic acid group can alter the hydrogen bonding capacity, conformational preferences, and overall polarity of the peptide, potentially leading to improved biological activity.

Experimental Protocols

The following protocols are designed for standard manual solid-phase peptide synthesis using Fmoc/tBu chemistry. Adjustments may be necessary for automated synthesizers.

Materials and Reagents

| Reagent | Supplier | Grade |

| Fmoc-protected amino acids | Various | Peptide synthesis grade |

| Rink Amide resin (or other suitable resin) | Various | 100-200 mesh, ~0.5 mmol/g loading |

| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade (amine-free) |

| Dichloromethane (DCM) | Various | ACS grade |

| Piperidine | Various | ACS grade |

| Diisopropylethylamine (DIEA) | Various | Peptide synthesis grade |

| tert-Butyl 2-isocyanatoacetate | TCI Chemicals | >98.0% (GC) |

| Trifluoroacetic acid (TFA) | Various | Reagent grade |

| Triisopropylsilane (TIS) | Various | Reagent grade |

| Diethyl ether | Various | ACS grade |

| Acetonitrile (ACN) | Various | HPLC grade |

| Water | Various | HPLC grade |

Protocol 1: Solid-Phase N-Terminal Ureido-Modification

This protocol assumes the peptide has been fully synthesized on a solid support (e.g., Rink Amide resin) and the final N-terminal Fmoc group has been removed.

Step 1: Resin Preparation and N-Terminal Fmoc Deprotection

-

Swell the peptide-bound resin in DMF for 30 minutes in a suitable reaction vessel.[3]

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes, then drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of a free primary amine.[4] A positive (blue bead) result indicates successful deprotection.

Step 2: N-Terminal Ureido-Capping with tert-Butyl 2-Isocyanatoacetate

-

To the deprotected peptide-resin, add a solution of tert-butyl 2-isocyanatoacetate (5 equivalents relative to the resin loading) in anhydrous DCM.

-

Add DIEA (2 equivalents relative to the resin loading) to the reaction mixture. The base is crucial to ensure the N-terminal amine is in its free base form for efficient reaction.

-

Agitate the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress using a Kaiser test. A negative (clear or yellowish bead) result indicates complete capping of the N-terminal amine. If the reaction is incomplete, it can be allowed to proceed for an additional 1-2 hours.

-